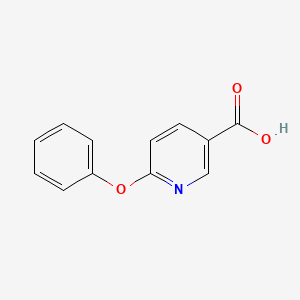

6-Phenoxynicotinic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEUNYLQJDQNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380129 | |

| Record name | 6-Phenoxynicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-38-0 | |

| Record name | 6-Phenoxynicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenoxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Phenoxynicotinic Acid and Its Precursors

The synthesis of 6-phenoxynicotinic acid is primarily achieved through the coupling of a phenol (B47542) with a substituted pyridine (B92270) ring. The key precursors in these synthetic routes are typically 6-chloronicotinic acid or 6-hydroxynicotinic acid. The methodologies for preparing these precursors are varied, involving both classical chemical synthesis and modern biocatalytic approaches.

A common method for the synthesis of aryl ethers like this compound is the Ullmann condensation. wikipedia.org This reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this typically involves the reaction of 6-chloronicotinic acid with phenol in the presence of a copper catalyst. wikipedia.org The reaction mechanism generally involves the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org

The synthesis of the crucial precursor, 6-chloronicotinic acid, can be accomplished through several distinct pathways:

Chlorination of 6-hydroxynicotinic acid : A prevalent method involves the direct chlorination of 6-hydroxynicotinic acid. A process has been described where 6-hydroxynicotinic acid, itself synthesized from DL-malic acid, undergoes a chlorination reaction to yield 6-chloronicotinic acid with a reported reaction conversion of 96% and a yield of 98%. google.com

Oxidation of 2-chloro-5-methylpyridine : An alternative route begins with 2-chloro-5-methylpyridine, which is oxidized directly to 6-chloronicotinic acid. One patented method utilizes oxygen as the oxidant and cobalt acetate (B1210297) as a catalyst in a chlorobenzene (B131634) solvent. google.com This approach is noted for its mild conditions and high yield. google.com

From Isocinchomeronic Acid-N-Oxide : A synthesis route starting from isocinchomeronic acid-N-oxide has been reported. The reaction, carried out at 0° to 5° C, yields 53.8% 6-chloronicotinic acid alongside 39.0% 6-hydroxynicotinic acid. prepchem.com

The other key precursor, 6-hydroxynicotinic acid, can also be synthesized via multiple routes:

Biocatalytic Hydroxylation of Nicotinic Acid : Microbial catalysis offers a direct route from nicotinic acid. Resting cells of Pseudomonas fluorescens TN5 have been used to hydroxylate nicotinic acid at the 6-position. Under optimized conditions, 98.7% of the starting nicotinic acid was converted, yielding 191 g/L of 6-hydroxynicotinic acid. tandfonline.com Similarly, Achromobacter xylosoxydans DSM 2783 has been employed, achieving a 93.7% yield of 98.6% pure 6-hydroxynicotinic acid after 7 hours. prepchem.com More recently, a novel strain, Bacillus paramycoides, has been identified for its ability to produce nicotinate (B505614) dehydrogenase for this conversion. tandfonline.com

From Methyl Coumalate : A chemical synthesis route involves the reaction of methyl coumalate with ammonium (B1175870) hydroxide (B78521), followed by treatment with hot sodium hydroxide solution. orgsyn.org This process results in a yield of 72-91% for 6-hydroxynicotinic acid. orgsyn.org

From DL-Malic Acid : A multi-step process starting from the low-cost raw material DL-malic acid can be used. This method proceeds through cyclization and ammonification reactions to produce 6-hydroxynicotinic acid, which can then be used to synthesize 6-chloronicotinic acid. google.com

| Target Compound | Starting Material | Key Reagents/Catalyst | Reported Yield | Reference |

|---|---|---|---|---|

| 6-Chloronicotinic Acid | 6-Hydroxynicotinic Acid | Chlorinating Agent | 98% | google.com |

| 6-Chloronicotinic Acid | 2-Chloro-5-methylpyridine | O₂, Cobalt Acetate | High | google.com |

| 6-Chloronicotinic Acid | Isocinchomeronic Acid-N-Oxide | Ac₂O, Et₃N | 53.8% | prepchem.com |

| 6-Hydroxynicotinic Acid | Nicotinic Acid | Pseudomonas fluorescens cells | 98.7% (Conversion) | tandfonline.com |

| 6-Hydroxynicotinic Acid | Sodium Nicotinate | Achromobacter xylosoxydans cells | 93.7% | prepchem.com |

| 6-Hydroxynicotinic Acid | Methyl Coumalate | NH₄OH, NaOH | 72-91% | orgsyn.org |

Green Chemistry Principles in 6 Phenoxynicotinic Acid Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly relevant to the synthesis of fine chemicals like 6-phenoxynicotinic acid and its precursors. acs.org Key principles include waste prevention, the use of catalytic reagents over stoichiometric ones, and the use of safer solvents and reaction conditions. acs.org

The synthesis of the precursor 6-hydroxynicotinic acid provides a clear example of the application of green chemistry.

Biocatalysis : The use of microorganisms such as Pseudomonas fluorescens tandfonline.com, Achromobacter xylosoxydans prepchem.com, and Bacillus paramycoides tandfonline.com to produce 6-hydroxynicotinic acid from nicotinic acid exemplifies the "Catalysis" principle. These enzymatic processes operate in aqueous media under mild conditions (e.g., 30-40°C) and near-neutral pH. tandfonline.comprepchem.comtandfonline.com This approach avoids the harsh reagents and high temperatures often associated with traditional chemical synthesis, aligning with the principles of "Safer Solvents and Auxiliaries" and "Design for Energy Efficiency". acs.org The high conversion rates and yields (over 93%) demonstrate the efficiency of these biocatalytic systems. tandfonline.comprepchem.com

Greener routes are also being developed for the synthesis of 6-chloronicotinic acid.

Catalytic Oxidation : A patented method for synthesizing 6-chloronicotinic acid uses molecular oxygen as the primary oxidant with a cobalt catalyst. google.com This method is presented as a greener alternative to traditional oxidation using reagents like potassium permanganate, which generates large quantities of solid manganese dioxide waste. google.com This aligns with the first principle of green chemistry, "Prevention," which states it is better to prevent waste than to treat it after it has been created. acs.org By using a catalyst, the process minimizes waste and improves atom economy. google.comacs.org

Comparing synthetic routes for the precursors highlights the advantages of greener methodologies. The traditional chemical synthesis of 6-hydroxynicotinic acid from methyl coumalate involves multiple steps and reagents, orgsyn.org whereas the biocatalytic route is a single enzymatic hydroxylation step in water. tandfonline.comprepchem.com This reduction in complexity and use of benign solvents significantly lowers the Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of all materials used to the weight of the final product. acs.org

| Parameter | Chemical Synthesis Route | Biocatalytic Route |

|---|---|---|

| Starting Material | Methyl Coumalate | Nicotinic Acid |

| Key Reagents | Ammonium (B1175870) Hydroxide (B78521), Sodium Hydroxide, Sulfuric Acid | Microbial Cells (e.g., P. fluorescens) |

| Solvent | Water, Methanol | Water |

| Temperature | Elevated (Steam bath, boiling) | Mild (30-40°C) |

| Waste Profile | Inorganic salts, residual acids/bases | Biomass (can be reused), minimal chemical waste |

| Reference | orgsyn.org | prepchem.com, tandfonline.com |

Molecular Interactions and Biological Targets of 6 Phenoxynicotinic Acid

Carbonic Anhydrase III (CAIII) Inhibition

Recent studies have identified 6-phenoxynicotinic acid and its analogs as inhibitors of Carbonic Anhydrase III (CAIII), a zinc-containing metalloenzyme. nih.govrcsb.org This inhibition is central to the compound's potential pharmacological effects.

Mechanism of CAIII Binding: Coordinate Bond Formation with Zinc Ion

The inhibitory action of 6-substituted nicotinic acid analogs on CAIII is predicated on a direct interaction with the enzyme's active site. consensus.app Docking and chromatographic studies have elucidated that the carboxylic acid group of the ligand is crucial for this binding. consensus.app It forms a coordinate bond with the zinc ion (Zn²⁺) that is essential for the catalytic activity of the enzyme. consensus.appebi.ac.uk This interaction with the zinc ion is a common mechanism for many inhibitors of metalloenzymes. mdpi.com

Essential Role of the Carboxylic Acid Moiety in CAIII Affinity

The carboxylic acid functional group (-COOH) is a cornerstone of the molecular structure of this compound, defining its acidic character and its ability to interact with biological targets. longdom.orgwiley-vch.de In the context of CAIII inhibition, this moiety is indispensable. Its ability to deprotonate and form a carboxylate ion allows for the critical coordinate bond with the active site's zinc ion. consensus.appmdpi.comwiley-vch.de The significance of the carboxylic acid group is not limited to its binding role; it is often a key determinant in the pharmacophore of many therapeutic agents due to its ability to form strong electrostatic interactions and hydrogen bonds. wiley-vch.de The replacement of this group often leads to a significant alteration or loss of biological activity, highlighting its essential nature. nih.govdrughunter.com

CAIII as a Pharmacological Target in Dyslipidemia and Cancer Progression

Carbonic Anhydrase III is emerging as a significant pharmacological target for therapeutic intervention in both dyslipidemia and cancer. consensus.appresearchgate.net In the context of dyslipidemia, an anticonvulsant drug that targets CAIII, among other carbonic anhydrases, is used in the management of the condition. drugbank.com The inhibition of specific carbonic anhydrase isoforms is also being explored for anti-obesity treatments, as these enzymes are involved in metabolic processes like de novo lipogenesis. tandfonline.comnih.gov

In oncology, several carbonic anhydrase isoforms, including CAIII, are implicated in cancer progression. sinobiological.commdpi.comscientificliterature.org Dysregulation of CAs can impact the pH of the tumor microenvironment, which in turn influences cancer cell invasion, metastasis, and resistance to therapy. sinobiological.com CAIII has been specifically associated with cancer, and its expression levels can be altered in various cancer types. mdpi.comsci-hub.se For example, in some cancers, reduced CAIII expression has been linked to increased metastatic potential. mdpi.com Conversely, in oral squamous cell carcinoma, overexpression of CAIII has been shown to promote cell migration. nih.gov This highlights the complex and context-dependent role of CAIII in cancer, making it a compelling target for the development of novel anticancer agents. researchgate.netmdpi.com

Exploration of Other Potential Molecular Targets

While the interaction with CAIII is a key aspect of this compound's biological profile, the broader class of nicotinic acid derivatives is known to interact with other molecular targets, suggesting potential alternative or additional mechanisms of action.

G Protein-Coupled Receptor Interactions in Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are known to interact with G protein-coupled receptors (GPCRs). nih.govebi.ac.uk Specifically, nicotinic acid is the ligand for the hydroxy-carboxylic acid receptor 2 (HCA2), also known as GPR109A, which is a class A GPCR. ebi.ac.ukfrontiersin.org The activation of this receptor is responsible for the well-known antilipolytic effects of nicotinic acid. jci.org Studies have shown that nicotinic acid stimulates G protein activation in adipocytes and spleen membranes. nih.gov The interaction with GPR109A is highly specific, as evidenced by the fact that the G protein activation by nicotinic acid is additive to that of other agonists acting on different GPCRs, indicating they activate distinct G protein pools. nih.gov The exploration of structure-activity relationships has revealed that the binding pocket of the HCA2 receptor is somewhat restricted, with specific structural requirements for ligands to achieve appreciable affinity. ebi.ac.uk This line of research into GPCR interactions opens up further avenues for understanding the full spectrum of biological activities of nicotinic acid derivatives. fu-berlin.de

Enzyme Inhibition Profiling Beyond Carbonic Anhydrases

While this compound belongs to a class of compounds known to interact with carbonic anhydrases, research has extended to other enzymatic targets, primarily driven by the anti-inflammatory and antiprotozoal activities observed in its derivatives.

Investigations into the anti-inflammatory mechanisms of related compounds have pointed towards the cyclooxygenase (COX) enzymes as potential targets. A study focusing on hydrazide derivatives of 2-phenoxynicotinic acid, which were synthesized to explore analgesic and anti-inflammatory properties, subjected the most active derivatives to in vitro COX-1 and COX-2 inhibition assays. researchgate.net These derivatives displayed a profile of moderate to good inhibition of COX-1 and weak inhibition of COX-2. researchgate.net However, specific inhibitory concentration (IC50) values for the parent compound, this compound, against COX enzymes are not detailed in this research, leaving its direct role in COX inhibition unquantified. researchgate.net

Furthermore, the potential antileishmanial activity of nicotinic acid derivatives has suggested that enzymes crucial for parasite survival could be targets. nih.gov Key enzymes in Leishmania parasites, such as arginase, pteridine (B1203161) reductase 1, and trypanothione (B104310) reductase, are considered viable targets for therapeutic intervention. nih.govmdpi.com Although derivatives of this compound have been explored for such activities, specific enzymatic inhibition data for the compound itself against these Leishmania enzymes remains to be fully characterized in the available literature. nih.gov

Table 1: Enzyme Targets Investigated for this compound and Its Derivatives This table summarizes enzymes for which derivatives of this compound have been tested. Direct inhibitory data for the parent compound is not specified in the cited literature.

| Enzyme Target | Enzyme Class | Associated Activity | Inhibition Profile of Derivatives | Direct Inhibition by this compound |

|---|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Oxidoreductase | Inflammation | Moderate to Good Inhibition | Data Not Reported |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Inflammation | Weak Inhibition | Data Not Reported |

| Leishmanial Arginase | Hydrolase | Antileishmanial | Investigated as Potential Target | Data Not Reported |

| Leishmanial Trypanothione Reductase | Oxidoreductase | Antileishmanial | Investigated as Potential Target | Data Not Reported |

Receptor Binding Studies and Selectivity Assessments

The characterization of this compound's interaction with specific cellular receptors is an area of ongoing investigation. While it has been utilized as a chemical precursor in the synthesis of selective kappa opioid receptor antagonists, direct binding studies on the parent compound itself are not extensively reported. nih.gov

A key aspect of understanding a compound's potential is assessing its selectivity. In this regard, this compound has been evaluated for its biological effect on various cancer cell lines. One study that screened several nicotinic acid derivatives for antiproliferative effects found that this compound specifically lacked antiproliferative activity against pancreatic (PANC-1), colorectal (Caco-2), and breast (MCF-7) cancer cell lines. This finding provides important information regarding its selectivity profile, indicating a lack of cytotoxic effect on these particular cell types under the tested conditions.

Table 2: Antiproliferative Activity and Selectivity of this compound This table details the results of cellular screening assays to assess the antiproliferative effects of this compound.

| Cell Line | Cancer Type | Assay Type | Observed Activity of this compound |

|---|---|---|---|

| PANC-1 | Pancreatic Cancer | Antiproliferation Screen | Lacked antiproliferative activity |

| Caco-2 | Colorectal Cancer | Antiproliferation Screen | Lacked antiproliferative activity |

| MCF-7 | Breast Cancer | Antiproliferation Screen | Lacked antiproliferative activity |

Pharmacological Investigations and Therapeutic Potential of 6 Phenoxynicotinic Acid

Evaluation in Metabolic Disorder Models (e.g., Dyslipidemia related to CAIII modulation)

Dyslipidemia is a condition marked by abnormal levels of lipids, such as cholesterol and triglycerides, in the blood, which is a significant risk factor for cardiovascular diseases. nih.gov The causes of dyslipidemia can be primary (genetic) or secondary to lifestyle and other medical conditions. nih.gov While nicotinic acid (niacin) is a known lipid-lowering agent, the specific therapeutic potential of 6-phenoxynicotinic acid in metabolic disorders like dyslipidemia has not been extensively documented in available scientific literature.

Furthermore, there is no direct research found linking this compound to the modulation of Carbonic Anhydrase III (CAIII), an enzyme whose role in metabolic regulation is an area of ongoing investigation. However, research into related isomers offers a potential direction for future studies. For instance, 2-phenoxy-nicotinamides have been identified as agonists for the GPBAR1 receptor (TGR5), a target implicated in metabolic regulation, suggesting their potential as candidates for treating obesity and type 2 diabetes. Additionally, derivatives of 4-phenoxy-nicotinic acid have been noted for their potential application in treating metabolic disorders. smolecule.com These findings in structurally similar compounds suggest that this compound may warrant investigation for its effects on lipid metabolism and related cellular pathways.

Cancer Research Applications

The exploration of nicotinic acid derivatives has revealed promising avenues for cancer therapy. While specific data on this compound is limited, it has been identified as a potential anticancer agent, with one supplier noting its potency against a number of human cancer cell lines. biosynth.com A patent for a related compound, 6-(4-(perfluorobutyl)phenoxy)nicotinic acid, also indicates investigation into its antiproliferative activity. googleapis.com

The direct antiproliferative activity of this compound, quantified by IC₅₀ values, on pancreatic (PANC1), colorectal (CACO2), and breast (MCF7) cancer cell lines is not detailed in the available peer-reviewed literature. However, studies on a wide range of other nicotinic acid (NA) derivatives demonstrate the potential of this chemical class. A high-throughput screening of 44 different NA derivatives against PANC1, MCF7, and CACO2 cells showed varied response profiles for each cell line. nih.gov For example, some NA derivatives exhibited antitumorigenic potency comparable to the chemotherapy drug cisplatin (B142131) in PANC1 cells. nih.gov This highlights the potential for specific structures within this class to act as potent antiproliferative agents.

The table below shows the antiproliferative activity of various other bioactive compounds and nicotinic acid derivatives against these cancer cell lines, illustrating the type of data that would be crucial for evaluating this compound.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference | Source |

|---|---|---|---|---|---|

| NitroFQ 3b | PANC1 | 49 | Cisplatin | 122 | waocp.org |

| NitroFQ 3b | MCF7 | 6 | Cisplatin | 28 | waocp.org |

| Reduced FQ 4b | CACO2 | Data Not Available | Cisplatin | Data Not Available | waocp.org |

| 5-Hydroxy anthranilic Acid | PANC1 | Data Not Available | Cisplatin | Data Not Available | waocp.org |

| Sonicated Peel Extract (Punica granatum) | MCF7 | 130 (µg/mL) | - | - | nih.gov |

The precise mechanisms by which this compound may exert anticancer effects are not yet elucidated, but research on related compounds suggests potential targets. The anti-inflammatory effects of 2-phenoxynicotinic acid derivatives are thought to be mediated through the modulation of signaling pathways like NF-κB or MAPK. These pathways are crucial in cancer progression, regulating cell proliferation, survival, and metastasis. nih.govmdpi.com

Key signaling cascades frequently dysregulated in cancer include:

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its frequent activation in cancer makes it a prime therapeutic target. nih.govnih.gov

Ras/MAPK Pathway: This cascade transmits signals from cell surface receptors to regulate gene expression involved in proliferation, differentiation, and apoptosis. nih.govmdpi.com

JAK/STAT Pathway: Often activated by cytokines like Interleukin-6 (IL-6), this pathway is linked to tumor progression, invasion, and the inhibition of anti-tumor immunity. mdpi.comfrontiersin.org

The ability of a compound to modulate these pathways can lead to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death). nih.gov For instance, some natural compounds induce apoptosis by decreasing the activity of NF-κB, which in turn activates the mitochondrial death pathway. nih.gov Future research should investigate whether this compound can modulate these or other critical cancer-related signaling networks.

To improve the therapeutic index and efficacy of parent compounds like this compound, several chemical and formulation strategies can be employed. The synthesis of derivatives is a primary approach to enhance biological activity.

Chemical Modification: Creating derivatives such as amides, esters, or hydrazones can alter the compound's solubility, stability, and interaction with biological targets. biointerfaceresearch.comjpccr.eu For example, modifying betulin (B1666924) with amino acids resulted in derivatives with greater bioavailability and a stronger cytotoxic effect on melanoma cells compared to the original compound. jpccr.eu Introducing specific functional groups, like a hydroxamate group onto a cinnamic acid scaffold, can be used to target specific enzymes like matrix metalloproteinases (MMPs) that are involved in cancer invasion. biointerfaceresearch.com

Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores is a strategy to develop agents with dual or enhanced mechanisms of action. mdpi.com

Advanced Drug Delivery: The use of nanocarriers, such as polymeric micelles or nanoparticles, can improve the solubility of hydrophobic drugs, enhance their delivery to tumor sites, and potentially reduce systemic toxicity. jpccr.eu This approach can also be used to chemosensitize cancer cells to the effects of the therapeutic agent. nih.gov

These strategies represent viable paths for developing more potent and selective anticancer agents based on the this compound structure.

Anti-Inflammatory and Analgesic Research (in context of related derivatives)

While direct studies on this compound are scarce, extensive research on its isomer, 2-phenoxynicotinic acid, and its derivatives provides strong evidence for the anti-inflammatory and analgesic potential of this class of compounds. These studies often focus on creating hydrazide derivatives to enhance activity. nih.govresearchgate.netjst.go.jp

Derivatives of phenoxynicotinic acid have been shown to effectively inhibit key mediators of the inflammatory response. The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.

COX Inhibition: A series of synthesized 2-phenoxynicotinic acid hydrazides demonstrated moderate to good inhibitory activity against COX-1 and weak activity against COX-2. nih.gov

Cytokine and Mediator Suppression: Research has shown that related derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, studies on other anti-inflammatory compounds have demonstrated the inhibition of mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), often by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins. jst.go.jp

The anti-inflammatory efficacy of these derivatives has been confirmed in preclinical models. For example, various arylidene-2-phenoxybenzoic acid hydrazides showed a significant reduction of inflammation in carrageenan-induced rat paw edema assays. researchgate.netnih.gov

| Derivative | Assay | % Reduction in Inflammation | Reference Drug | Source |

|---|---|---|---|---|

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) | Carrageenan-induced rat paw edema | 32-58% | Diclofenac | researchgate.netnih.gov |

| Niflumic acid-based N-acylhydrazone (3-chlorophenyl derivative 5d) | Carrageenan-induced rat paw edema | 77% (at 1h) | Niflumic acid | researchgate.net |

| Niflumic acid-based N-acylhydrazone (3-pyridyl derivative 5o) | Carrageenan-induced rat paw edema | 76% (at 1h) | Niflumic acid | researchgate.net |

| 2-(3-chloroanilino)nicotinic acid hydrazide (3-chloro derivative 12d) | Carrageenan-induced rat paw edema | 95% | Niflumic acid | researchgate.netresearchgate.net |

Analgesic Mechanism Investigations

The analgesic properties of phenoxynicotinic acid derivatives have been a subject of scientific inquiry, with studies pointing towards their interaction with the cyclooxygenase (COX) enzymes. These enzymes are central to the inflammatory process and pain signaling. nih.gov The mechanism of action for these compounds is primarily attributed to the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation. frontiersin.org

Research into a series of synthesized 2-phenoxynicotinic acid hydrazides has shown that these compounds exhibit moderate to high analgesic and anti-inflammatory activities. nih.gov The primary mechanism identified for this action is the inhibition of cyclooxygenase enzymes. nih.gov Further in vitro assays revealed that the most active of these compounds were moderate to good inhibitors of COX-1, while demonstrating weak inhibition of COX-2. nih.gov This preferential inhibition of COX-1 is a key characteristic of their analgesic and anti-inflammatory profile. nih.gov The hydrazide derivatives of 2-phenoxynicotinic acid are considered promising candidates for pain and inflammation management due to their COX-1 inhibitory activity.

Table 1: Analgesic Mechanism of 2-Phenoxynicotinic Acid Derivatives

| Compound Class | Primary Mechanism | Target Enzyme | Potency |

|---|---|---|---|

| 2-Phenoxynicotinic Acid Hydrazides | Inhibition of Prostaglandin Synthesis | Cyclooxygenase-1 (COX-1) | Moderate to Good |

Antimicrobial and Antifungal Activity Evaluations

Derivatives of phenoxynicotinic acid have demonstrated notable antimicrobial and antiprotozoal activity in various studies. Research has highlighted the efficacy of these compounds against a range of pathogens.

Specifically, derivatives of 2-phenoxynicotinic acid have shown effectiveness against Gram-positive bacteria. Studies have reported Minimum Inhibitory Concentration (MIC) values in the low microgram range against strains such as Staphylococcus aureus and Staphylococcus epidermidis.

Furthermore, investigations into 2-phenoxy nicotinic acid hydrazide sulfonamide derivatives have revealed significant inhibitory effects against the parasite Leishmania major. researchgate.net In in-vitro tests, these derivatives were able to inhibit the proliferation of Leishmania major promastigotes, showing a better inhibitory effect compared to the standard treatment, Glucantime, at the tested concentrations. researchgate.net

Table 2: Antimicrobial and Antiprotozoal Activity of 2-Phenoxynicotinic Acid Derivatives

| Organism | Compound Derivative | Activity Metric | Result | Source |

|---|---|---|---|---|

| Staphylococcus aureus | 2-Phenoxynicotinic Acid Derivative | MIC | 7.81 µg/mL | |

| Staphylococcus epidermidis | 2-Phenoxynicotinic Acid Derivative | MIC | 1.95 µg/mL |

Immunomodulatory Research

Immunomodulators are substances that can optimize the immune system's efficiency. frontiersin.org Research into phenoxynicotinic acid derivatives has indicated potential immunomodulatory effects, primarily through the regulation of pro-inflammatory cytokines.

Studies on compounds structurally similar to 2-phenoxynicotinic acid have shown that they can effectively inhibit the production of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The potency of this inhibition was found to be comparable to that of the well-established anti-inflammatory drug, ibuprofen. Specifically, 2-phenoxynicotinic acid (2-PNA) demonstrated significant inhibition of both TNF-α and IL-6 in macrophage cells. This ability to modulate cytokine expression highlights the compound's potential in managing inflammatory conditions. dovepress.com

Table 3: Immunomodulatory Effects of 2-Phenoxynicotinic Acid (2-PNA)

| Cytokine | Inhibition (%) | Comparison Drug | Inhibition (%) |

|---|---|---|---|

| TNF-α | 85% | Ibuprofen | 90% |

| IL-6 | 78% | Ibuprofen | 82% |

Data derived from a study on macrophage cells.

Structure Activity Relationship Sar and Computational Studies of 6 Phenoxynicotinic Acid

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach used to uncover the connections between the structural and physicochemical properties of a series of compounds and their biological activities. longdom.orgresearchgate.net QSAR models aim to develop a statistically significant correlation between chemical structure and biological effect, which can then be used to predict the activity of novel molecules. wikipedia.orgmdpi.com This methodology is instrumental in medicinal chemistry for lead optimization and the design of compounds with enhanced efficacy. longdom.org

The core of QSAR analysis is the development of a mathematical model that takes the form: Activity = f (physicochemical properties and/or structural properties) + error . wikipedia.org These models are constructed from a dataset of compounds with known activities. mdpi.com For a series of compounds related to 6-phenoxynicotinic acid, this process involves synthesizing various analogs and assessing their biological activity, such as inhibitory concentration (IC50) or binding affinity (Ki). mdpi.commdpi.com

The development process follows several key steps:

Data Set Selection: A series of structurally related compounds, such as derivatives of this compound, with experimentally determined biological activities is compiled. mdpi.com

Descriptor Calculation: Various molecular descriptors representing the physicochemical properties of the compounds are calculated. mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). longdom.organalchemres.org

Model Validation: The predictive power of the QSAR model is rigorously tested. mdpi.com This is done using internal validation techniques like leave-one-out cross-validation (q²) and external validation with a separate test set of compounds not used in model creation (r²_pred). mdpi.com A statistically robust model will have high values for its correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation coefficient. analchemres.org

For instance, QSAR models for pyropheophorbides, another class of organic molecules, have been developed using MLR and Artificial Neural Network (ANN) techniques to predict their photodynamic therapy activity. mdpi.com Such models, when validated, serve as powerful tools to forecast the biological potency of newly designed analogs before their synthesis, thereby prioritizing the most promising candidates. spu.edu.sy

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. frontiersin.org They are the "predictor" variables in a QSAR model and are crucial for understanding which molecular features drive biological activity. wikipedia.org Descriptors can be classified based on their dimensionality, from simple 0D/1D descriptors to complex 3D and 4D descriptors. nih.gov The identification of the most relevant descriptors is a key outcome of QSAR studies, providing insights for rational drug design. nih.gov

Key molecular descriptors frequently found to influence the efficacy of bioactive molecules include:

| Descriptor Category | Examples | Description |

| Constitutional (1D) | Molecular Weight (MW), Number of H-bond donors/acceptors | Describes the basic composition and count of atoms and functional groups. longdom.org |

| Topological (2D) | Connectivity indices, Shape indices | Describes the atomic connectivity and branching of the molecule, independent of its 3D conformation. nih.gov |

| Geometrical (3D) | Polar Surface Area (PSA), Van der Waals volume, Molecular shape | Depends on the 3D coordinates of the atoms, describing the size, shape, and surface properties. nih.govmdpi.com |

| Physicochemical | LogP (lipophilicity), pKa (acidity), Dipole moment | Represents properties like hydrophobicity, electronic distribution, and polarity. spu.edu.symdpi.com |

| Quantum-Chemical | HOMO/LUMO energies, Electrostatic potential | Derived from quantum mechanical calculations, these describe the electronic structure and reactivity of the molecule. researchgate.net |

For example, in studies of flavonoids, 3D-QSAR models indicated that hydrogen-bond donor and electrostatic fields were critical for their antioxidant activity. analchemres.org Similarly, for other compound series, descriptors related to lipophilicity (logP), polarizability, and the number of hydrogen bond donors and acceptors have been identified as determinants of biological efficacy. mdpi.com The selection of a minimal, yet highly predictive, set of descriptors is essential to avoid overfitting the model. nih.gov

Biomimetic chromatography is an analytical technique that uses stationary phases designed to mimic biological environments, such as cell membranes or proteins. nih.gov Immobilized Artificial Membrane (IAM) chromatography and Biopartitioning Micellar Chromatography (BMC) are two such methods. mdpi.com This approach is a powerful tool in early drug discovery for characterizing physicochemical properties that influence a compound's absorption, distribution, metabolism, and elimination (ADME). nih.gov

In the context of QSAR, biomimetic chromatography provides experimentally derived descriptors that reflect a molecule's behavior in a biological system. mdpi.com These experimental descriptors, such as retention factors, can be used to build Quantitative Structure-Retention Relationship (QSRR) models, which are analogous to QSAR models. nih.gov

A study on phenoxyacetic acid-derived congeners, a class of compounds structurally related to this compound, successfully used a hybrid method combining biomimetic chromatography with QSAR. mdpi.com

Methodology : The study measured the retention of 29 phenoxyacetic acid derivatives on IAM and micellar chromatography columns. mdpi.com

Objective : The goal was to develop models to predict properties like penetration through biological barriers (plant cuticle, skin, blood-brain barrier) and binding to human serum albumin. mdpi.com

Findings : The resulting models indicated that lipophilicity, polarizability, and the sum of hydrogen bond donors and acceptors were key properties determining the biological efficacy of these compounds. mdpi.com

This approach demonstrates how biomimetic chromatography can generate highly relevant data for building predictive QSAR models, offering insights into how structural modifications will affect a compound's interaction with biological systems. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques that accelerate the discovery of new bioactive molecules by identifying compounds with the necessary structural features for interacting with a specific biological target. scielo.brmdpi.com

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to trigger a specific biological response. mdpi.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive or negative ionizable centers. mdpi.comfrontiersin.org Pharmacophore models can be generated using two primary approaches:

Ligand-Based Modeling: This method is used when the 3D structure of the target protein is unknown. It involves aligning a set of known active molecules and extracting the common chemical features that are presumed to be responsible for their activity. mdpi.communi.cz

Structure-Based Modeling: When the crystal structure of the target protein complexed with a ligand is available, a pharmacophore model can be derived directly from the key interactions observed in the binding site. scielo.brbiorxiv.org This method, sometimes called an E-pharmacophore, incorporates both structural and energetic data to define the crucial interaction points. frontiersin.org For example, a structure-based pharmacophore model might consist of a specific 3D arrangement of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor features that are complementary to the target's binding pocket. researchgate.net

Once a robust pharmacophore model is developed, it is used as a 3D query in a process called virtual screening. plos.org In this process, large digital libraries of chemical compounds, which can contain millions of structures, are computationally searched to identify molecules that match the pharmacophore query. scielo.brnih.gov The screening process filters these vast databases, significantly narrowing the pool of potential candidates for further investigation. nih.gov

The hits identified through virtual screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. plos.orgnih.gov This multi-step in silico approach, from pharmacophore generation to docking, allows researchers to prioritize a manageable number of diverse and promising compounds for chemical synthesis and in vitro biological testing, dramatically increasing the efficiency of the drug discovery pipeline. scielo.br

Table 2: Common Pharmacophoric Features This table describes standard features used in pharmacophore modeling.

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | A functional group capable of accepting a hydrogen bond (e.g., carbonyl oxygen, pyridine (B92270) nitrogen). |

| Hydrogen Bond Donor | HBD | A functional group capable of donating a hydrogen bond (e.g., hydroxyl group, amine). |

| Hydrophobic | H/HY | A non-polar region of the molecule that can engage in hydrophobic interactions. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system (e.g., a phenyl or pyridine ring). |

| Positive Ionizable | PI | A group that is likely to be protonated and carry a positive charge at physiological pH. |

| Negative Ionizable | NI | A group that is likely to be deprotonated and carry a negative charge at physiological pH (e.g., carboxylic acid). |

Derivatives and Analogs of 6 Phenoxynicotinic Acid in Drug Discovery

Design and Synthesis of Novel 6-Phenoxynicotinic Acid Derivatives

The design of novel derivatives of this compound is a strategic process aimed at optimizing its drug-like properties. This involves a deep understanding of how structural modifications can influence the compound's interaction with biological targets, ultimately enhancing its therapeutic potential.

Structural Modifications for Enhanced Potency and Selectivity

The potency and selectivity of a drug candidate are critical determinants of its therapeutic efficacy and safety profile. In the context of this compound derivatives, structural modifications are strategically employed to improve these parameters. Minor changes to the molecular structure can lead to significant alterations in how the molecule interacts with its biological target. nih.govnih.gov

Key strategies for modifying the this compound scaffold include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenoxy ring can modulate the electronic and steric properties of the molecule. These changes can influence binding affinity and selectivity for a particular target.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that often participates in crucial interactions with biological targets. Esterification or amidation of this group can alter the compound's polarity, solubility, and ability to form hydrogen bonds.

The following table summarizes the impact of different structural modifications on the properties of drug candidates, based on general principles of medicinal chemistry.

| Modification Type | Potential Effects | Examples of Substituents |

| Introduction of electron-withdrawing groups | Increased acidity of the carboxylic acid, altered electronic interactions with the target. | -NO2, -CN, -CF3 |

| Introduction of electron-donating groups | Decreased acidity of the carboxylic acid, enhanced hydrophobic interactions. | -CH3, -OCH3, -NH2 |

| Introduction of halogens | Increased lipophilicity, potential for halogen bonding interactions. | -F, -Cl, -Br, -I |

| Conversion of carboxylic acid to ester or amide | Increased lipophilicity, altered hydrogen bonding capacity, potential for prodrug strategy. | -COOCH3, -CONH2 |

Bioisosteric Replacements in the Phenoxy Moiety

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical and chemical properties to enhance the drug's efficacy, reduce toxicity, or improve its pharmacokinetic profile. ctppc.orgdrughunter.com The phenoxy group in this compound is a key structural feature that can be targeted for bioisosteric replacement to modulate the compound's properties. researchgate.net

The primary goal of replacing the phenoxy moiety is often to improve metabolic stability, as phenols can be susceptible to phase II metabolism (glucuronidation or sulfation), leading to rapid clearance from the body. researchgate.net By replacing the phenol (B47542) with a bioisostere, it is possible to block this metabolic pathway while maintaining the desired biological activity. researchgate.netnih.gov

Common bioisosteric replacements for the phenol group include various five- and six-membered heterocyclic rings. These rings can mimic the steric and electronic properties of the phenyl ring and can also participate in similar interactions with the target protein, such as hydrogen bonding and pi-stacking. drughunter.com

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Phenol | Indazole | Maintains hydrogen bonding capability, potentially improves metabolic stability. researchgate.net |

| Phenol | Benzimidazolone | Mimics the hydrogen bond donor/acceptor properties of phenol. researchgate.net |

| Phenol | Pyridinone | Can act as a hydrogen bond donor and acceptor, potentially improving solubility. researchgate.net |

| Phenyl ring | Thiophene ring | Similar size and shape, alters electronic properties. nih.gov |

Azaxanthone Derivatives and Their Therapeutic Roles

Azaxanthones are a class of heterocyclic compounds that are structurally related to xanthones, with one of the carbon atoms in the tricyclic ring system replaced by a nitrogen atom. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.govnih.govmdpi.com

Cyclization to 1-Azaxanthone

A key synthetic pathway to 1-azaxanthone derivatives involves the intramolecular cyclization of 2-phenoxynicotinic acids. This reaction is typically carried out in the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, which acts as both a catalyst and a dehydrating agent. The acid promotes the electrophilic attack of the carboxylic acid group onto the adjacent phenoxy ring, leading to the formation of the tricyclic azaxanthone core. semanticscholar.org

More recently, cleaner and more efficient methods have been developed, such as the use of ytterbium(III) triflate (Yb(OTf)3) and trifluoromethanesulfonic acid (TfOH) as a co-catalytic system under solvent-free conditions. researchgate.net This approach offers advantages in terms of reduced waste and milder reaction conditions.

The general scheme for the cyclization of a this compound to a 1-azaxanthone is depicted below:

Pharmacological Profiles of Azaxanthones (e.g., antipyretic, analgesic, anti-inflammatory, bronchodilator)

Azaxanthone derivatives have been reported to exhibit a wide range of pharmacological activities, making them promising candidates for the development of new therapeutic agents. nih.govmdpi.comrasayanjournal.co.insemanticscholar.org

Anti-inflammatory, Analgesic, and Antipyretic Activities: Several studies have demonstrated the anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties of xanthone (B1684191) and azaxanthone derivatives. nih.govrasayanjournal.co.insemanticscholar.org These effects are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). mdpi.com

Bronchodilator Activity: Certain azaxanthone derivatives have shown potential as bronchodilators, which are agents that relax the muscles in the airways, making it easier to breathe. This activity is particularly relevant for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov

The following table summarizes the key pharmacological activities of azaxanthone derivatives.

| Pharmacological Activity | Mechanism of Action (Proposed) | Therapeutic Potential |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX) and cytokines. mdpi.com | Arthritis, inflammatory bowel disease |

| Analgesic | Central and peripheral mechanisms, including inhibition of prostaglandin (B15479496) synthesis. nih.govrasayanjournal.co.in | Pain management |

| Antipyretic | Inhibition of prostaglandin synthesis in the hypothalamus. mdpi.comsemanticscholar.org | Fever reduction |

| Bronchodilator | Relaxation of bronchial smooth muscle. nih.gov | Asthma, COPD |

Hydrazide Derivatives and Their Biological Activities

Hydrazides are a class of organic compounds characterized by the presence of a -CONHNH2 functional group. The incorporation of a hydrazide moiety into a drug candidate can significantly influence its biological activity. Hydrazide derivatives of various heterocyclic compounds have been shown to possess a broad spectrum of pharmacological effects. nih.govmdpi.comresearchgate.netmdpi.com

A study on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, which share a similar nicotinic acid core with this compound, revealed significant antibacterial and antifungal properties. nih.gov The parent hydrazide in this study demonstrated activity against Bacillus cereus and Pectobacterium carotovorum. nih.gov The corresponding hydrazones, formed by reacting the hydrazide with various aldehydes, exhibited a broader spectrum of antimicrobial activity, with some compounds showing efficacy against Staphylococcus aureus and Chromobacterium subtsugae. nih.gov

The biological activities of hydrazide derivatives are diverse and include:

Antimicrobial Activity: Many hydrazide derivatives have been reported to have antibacterial and antifungal properties. mdpi.comnih.gov

Anti-inflammatory and Analgesic Activity: Similar to azaxanthones, some hydrazide derivatives have demonstrated anti-inflammatory and analgesic effects. nih.govresearchgate.net

Anticonvulsant Activity: The hydrazide-hydrazone scaffold is present in a number of compounds with anticonvulsant properties. nih.gov

Antitubercular Activity: Isonicotinic acid hydrazide (isoniazid) is a cornerstone drug in the treatment of tuberculosis, highlighting the potential of this class of compounds in combating infectious diseases. nih.gov

The following table provides an overview of the biological activities associated with hydrazide derivatives.

| Biological Activity | Examples of Investigated Pathogens/Conditions |

| Antibacterial | Staphylococcus aureus, Bacillus cereus, Pectobacterium carotovorum nih.gov |

| Antifungal | Various fungal strains mdpi.com |

| Anti-inflammatory | Carrageenan-induced paw edema researchgate.net |

| Analgesic | Acetic acid-induced writhing test nih.gov |

| Anticonvulsant | Maximal electroshock seizure test nih.gov |

| Antitubercular | Mycobacterium tuberculosis nih.gov |

Anti-inflammatory and Analgesic Properties

Research into the therapeutic effects of phenoxynicotinic acid analogs has identified promising anti-inflammatory and analgesic activities, particularly with derivatives of the isomeric 2-phenoxynicotinic acid and 6-phenylaminonicotinic acid.

A series of 2-phenoxynicotinic acid hydrazides were synthesized and assessed for their potential as anti-inflammatory and pain-relieving agents. nih.gov Several of these compounds demonstrated moderate to high activity when compared to the reference drug, mefenamic acid. nih.gov The most active compounds from these studies were further tested for their ability to inhibit cyclooxygenase (COX) enzymes, revealing moderate to good inhibition of COX-1 and weak activity against COX-2. nih.gov

In a separate line of research, various 2-substituted phenyl derivatives of nicotinic acid were synthesized. nih.gov Compounds featuring a 2-bromophenyl substituent, in particular, showed noteworthy analgesic and anti-inflammatory effects. nih.gov One compound from this series was identified as having a significant dual anti-inflammatory and analgesic profile. nih.gov Further investigations also explored the synthesis of 6-phenylaminonicotinic acid derivatives as potential nonsteroidal anti-inflammatory drugs (NSAIDs). globethesis.com Additionally, studies on 2-(3-chloroanilino)nicotinic acid hydrazides found that certain derivatives, such as the 3-chloro and 4-methoxyphenyl (B3050149) variants, exhibited potent anti-inflammatory activity, while a 2,4-dimethoxyphenyl derivative showed very high analgesic activity compared to the reference drug niflumic acid. semanticscholar.org

| Compound Class | Specific Derivative Example | Observed Activity | Reference |

|---|---|---|---|

| 2-Phenoxynicotinic Acid Hydrazides | Derivatives with unsubstituted phenyl or 4-pyridyl groups | Moderate to high analgesic/anti-inflammatory activity compared to mefenamic acid. | nih.gov |

| 2-Substituted Phenyl Nicotinic Acids | Compounds with a 2-bromophenyl substituent | Distinctive analgesic and anti-inflammatory activities. | nih.gov |

| 2-(3-Chloroanilino)nicotinic Acid Hydrazides | 3-Chloro and 4-Methoxyphenyl derivatives | Potent anti-inflammatory activity (95% and 87% reduction in inflammation, respectively). | semanticscholar.org |

| 2-(3-Chloroanilino)nicotinic Acid Hydrazides | 2,4-Dimethoxyphenyl derivative | Exhibited higher analgesic activity (99.6%) than the reference drug niflumic acid (68%). | semanticscholar.org |

Antimycobacterial and Antiviral Potential

While derivatives of nicotinic acid have been explored for a wide range of bioactivities, detailed research findings focusing specifically on the antimycobacterial and antiviral potential of this compound derivatives are not extensively available in the reviewed scientific literature. The exploration of this particular scaffold against mycobacterial strains or for viral inhibition remains an area for future investigation.

Applications in Agrochemical Research (e.g., Herbicidal Derivatives)

The pyridine (B92270) motif, central to nicotinic acid and its derivatives, is a key structural element in many agrochemicals. usda.govnih.gov Research has led to the synthesis of novel 6-aryloxy multisubstituted pyridine derivatives, demonstrating their potential as selective herbicides. sioc-journal.cn

In one study, a series of new 6-alkoxy(aryloxy) multisubstituted pyridine compounds were synthesized and tested for herbicidal effects. sioc-journal.cnresearchgate.net Preliminary bioassays showed that some of these compounds possessed moderate herbicidal activities against weeds such as rape and barnyard grass, while also displaying notable selectivity. sioc-journal.cnresearchgate.net The chemical structures of these target compounds were confirmed through various spectroscopic methods. sioc-journal.cn

Further research into nicotinic acid derivatives for agricultural use involved the synthesis of N-(arylmethoxy)-2-chloronicotinamides. usda.gov Several of these compounds exhibited excellent herbicidal activity against bentgrass. One particular compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, was found to be exceptionally potent against duckweed, with an IC50 value significantly lower than that of the commercial herbicide clomazone. usda.gov These findings highlight that the structure-activity relationships discovered could be valuable for developing new herbicides, especially for controlling monocotyledonous weeds. usda.gov

| Compound Class | Specific Derivative Example | Target Weed(s) | Observed Activity | Reference |

|---|---|---|---|---|

| 6-Alkoxy(aryloxy) Multisubstituted Pyridines | 4-amino-5-cyano-2-methyl-6-(3-nitryl phenoxy) nicotinic acid methyl ester | Rape, Barnyard Grass | Moderate herbicidal activity with obvious selectivity. | sioc-journal.cnresearchgate.net |

| N-(Arylmethoxy)-2-chloronicotinamides | General series | Bentgrass | Excellent herbicidal activity at 100 µM. | usda.gov |

| N-(Arylmethoxy)-2-chloronicotinamides | 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Duckweed | Potent herbicidal activity with an IC50 value of 7.8 µM (vs. 125 µM for clomazone). | usda.gov |

Future Directions and Research Gaps for 6 Phenoxynicotinic Acid

Advanced Preclinical Development of Lead Candidates

Currently, there is a notable absence of publicly available data on the advanced preclinical development of 6-Phenoxynicotinic Acid or its derivatives. While research has been conducted on various other substituted nicotinic acid derivatives, showcasing activities such as anti-inflammatory and antibacterial effects, specific preclinical data for this compound remains elusive. Future research should prioritize comprehensive preclinical studies to establish a foundational understanding of its pharmacokinetic and pharmacodynamic profiles. This would involve in-depth in vivo studies in animal models to assess its efficacy, metabolism, and potential toxicity.

Investigation of Novel Biological Pathways and Mechanisms

The precise biological targets and mechanisms of action for this compound are not well-defined in existing literature. While related nicotinic acid derivatives have been explored for their effects on various pathways, the specific molecular interactions of the 6-phenoxy- substitution are yet to be determined. Future investigations should focus on identifying the direct molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to uncover its binding partners and downstream signaling effects. Elucidating these pathways is crucial for understanding its therapeutic potential and identifying potential biomarkers for its activity.

Application of Artificial Intelligence and Machine Learning in Drug Design

The application of artificial intelligence (AI) and machine learning (ML) in the design and optimization of this compound derivatives presents a significant opportunity. In silico modeling, molecular docking, and molecular dynamics simulations can be utilized to predict the binding affinity of novel analogs to potential biological targets. These computational approaches can accelerate the drug discovery process by identifying modifications to the this compound scaffold that could enhance its potency and selectivity. By leveraging AI, researchers can rationally design new chemical entities with improved pharmacological properties, thereby streamlining the path to identifying promising drug candidates.

Exploration of Combination Therapies

The potential for this compound to be used in combination with other therapeutic agents is an unexplored yet promising area of research. Synergistic interactions between this compound and existing drugs could lead to enhanced therapeutic efficacy and potentially reduce drug resistance. Future studies should investigate the effects of combining this compound with other compounds, particularly in complex diseases where multi-target approaches are often more effective. High-throughput screening of drug combinations and subsequent in vivo studies will be essential to identify synergistic or additive effects and to understand the underlying mechanisms of these interactions.

Q & A

Q. What are the best practices for integrating this compound research data into reproducible workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.